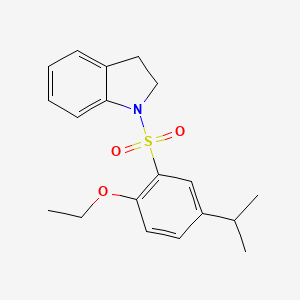

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline

Descripción

Molecular Architecture and Stereochemical Features

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline is a tricyclic heterocyclic compound comprising three distinct structural motifs: a sulfonyl-linked aromatic system, an indoline core, and a substituted phenyl ring. The molecular architecture includes:

- Indoline Core : A bicyclic system with a pyrrole ring fused to a benzene ring, where the nitrogen atom is bonded to the sulfonyl group. This structure imparts non-planar geometry, as seen in similar indoline derivatives.

- Sulfonyl Bridge : A sulfone (-SO₂-) group connecting the indoline nitrogen to the phenyl ring. This bridge is electron-withdrawing, influencing electronic properties and stability.

- Substituted Phenyl Ring : A 2-ethoxy and 5-isopropyl-substituted aromatic ring. The ethoxy group (electron-donating) and isopropyl group (steric bulk) modulate steric and electronic interactions.

The stereochemical features include:

- Tetrahedral Geometry at the sulfonyl sulfur atom.

- Non-Planar Indoline Ring , with dihedral angles between fused rings exceeding 30°.

- Restricted Rotation around the C-S bond due to steric hindrance from the isopropyl group.

| Structural Element | Functional Impact |

|---|---|

| Sulfonyl group | Electron withdrawal, polarization of the ring |

| 2-Ethoxy substituent | Solubility enhancement, hydrogen bond capacity |

| 5-Isopropyl substituent | Steric protection, reduced metabolic liability |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are unavailable, analogous sulfonylindoline derivatives provide insights into its likely solid-state behavior:

Packing Motifs :

Conformational Flexibility :

| Interaction Type | Key Participants | Estimated Distance (Å) |

|---|---|---|

| C-H···O | Ethoxy CH₃ → sulfonyl S=O | 2.5–3.0 |

| π-π Stacking | Indoline → phenyl aromatic rings | 3.5–4.0 |

| C-H···π | Isopropyl CH → adjacent benzene ring | 3.0–3.5 |

Electronic Configuration and Orbital Interactions

The electronic structure is dominated by:

Sulfonyl Group Effects :

Substituent Contributions :

- 2-Ethoxy Group : Electron-donating via resonance, stabilizing positive charge on the sulfonyl sulfur.

- 5-Isopropyl Group : Steric shielding of the sulfonyl group, reducing nucleophilic attack susceptibility.

Molecular Orbital Interactions :

| Orbital Interaction | Energy Contribution (kcal/mol) | Impact on Reactivity |

|---|---|---|

| S=O π* → Indoline π | ~5–7 | Reduced electrophilicity at N |

| Ethoxy O lone pairs → S | ~3–5 | Stabilization of sulfonyl group |

Thermodynamic Stability and Degradation Pathways

The compound exhibits moderate thermodynamic stability, influenced by:

Key Stability Factors :

- Sulfonyl Group Stability : Resistant to hydrolysis under neutral conditions due to strong S-O bonds.

- Ethoxy Group Lability : Susceptible to acid-catalyzed cleavage (e.g., in HCl), forming 2-hydroxyphenyl derivatives.

- Isopropyl Group Persistence : High resistance to metabolic oxidation compared to smaller alkyl groups.

Degradation Pathways :

Pathway Conditions Products Acidic Hydrolysis HCl, reflux 2-Hydroxy-5-isopropylphenylsulfonamide Oxidative Cleavage H₂O₂, Fe³⁺ Sulfone oxidation to sulfonic acid Photolytic Degradation UV light, O₂ Radical-mediated sulfonyl bond scission Kinetic Stability :

Propiedades

IUPAC Name |

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-4-23-18-10-9-16(14(2)3)13-19(18)24(21,22)20-12-11-15-7-5-6-8-17(15)20/h5-10,13-14H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTNGSVKNGZOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Sulfonylation: The indoline core is then subjected to sulfonylation using a sulfonyl chloride derivative.

Substitution Reactions: The phenyl ring is further functionalized with ethoxy and isopropyl groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity.

Análisis De Reacciones Químicas

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.

Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and molecular targets.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group and indoline core play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Cytotoxic Indoline Sulfonamides

Compounds such as 5-O-methylsulfonyl-seco-CI (2) and 5-O-aminosulfonyl-seco-CI (3) (from ) exhibit potent cytotoxic activity against multiple cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3), with IC₅₀ values comparable to doxorubicin. These analogs highlight the importance of small sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) at the C5 position of the indole ring for maintaining cytotoxicity.

PKM2-Regulating Sulfonylindolines

1-(Sulfonyl)-5-(arylsulfonyl)indoline (5) () acts as a synthetic modulator of pyruvate kinase muscle isoform 2 (PKM2), a metabolic enzyme critical in cancer progression. The dual sulfonyl groups in this compound enhance its ability to stabilize PKM2 in an active tetrameric state. The target compound’s single sulfonyl group and bulky aromatic substituents may limit its interaction with PKM2, suggesting divergent mechanistic pathways .

Boronated Indoline Sulfonamides

1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline () serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality. The target compound lacks this reactive handle, limiting its utility in metal-catalyzed reactions. However, its ethoxy and isopropyl groups may enhance stability in protic solvents, making it suitable for aqueous-phase reactions .

Sulfonamide Derivatives in Drug Discovery

describes 1-benzyl-5-cyclohexanesulfonamido indoline derivatives (13a-g) synthesized via coupling of indoline amines with sulfonyl chlorides. These compounds demonstrate the impact of N-1 substituents (e.g., 4-fluorobenzyl) and sulfonamide groups on pharmacological activity. The target compound’s 2-ethoxy-5-isopropylphenyl group may similarly modulate receptor affinity or metabolic stability, though empirical data are required for validation .

Data Tables

Table 1: Structural and Functional Comparison of Indoline Sulfonamides

Actividad Biológica

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an indoline core linked to a sulfonyl group and an ethoxy-substituted phenyl ring, which may contribute to its biological activity.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity and disrupting key biological pathways. This mechanism is similar to other sulfonamide compounds known for their antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 μg/mL . The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial potency.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Studies on related indole derivatives suggest that modifications at specific positions can enhance cytotoxic effects against cancer cell lines. For example, indole derivatives have been shown to induce apoptosis in cancer cells by affecting signaling pathways related to cell survival .

Case Studies

- Anticancer Study : A study investigated the efficacy of indole derivatives in inducing apoptosis in MDA-MB231 breast cancer cells. The results indicated that specific modifications on the indole ring significantly enhanced cytotoxicity, suggesting that similar approaches could be applied to this compound to improve its anticancer activity .

- Antimicrobial Study : Another study focused on the structure-activity relationship (SAR) of sulfonamide compounds, demonstrating that the introduction of different substituents on the benzene ring influenced their antimicrobial efficacy against various pathogens. This highlights the importance of structural modifications in enhancing biological activity .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline, and how can intermediates be characterized?

- Methodology : A multi-step synthesis is typically employed, starting with the sulfonation of indoline derivatives followed by coupling with substituted aryl groups. For example, sulfonyl chloride intermediates can react with indoline under basic conditions (e.g., pyridine or triethylamine) to form sulfonamide linkages. Key intermediates should be characterized via ¹H/¹³C NMR (e.g., δ 2.49–2.82 ppm for indoline CH/NH groups) and FT-IR (to confirm sulfoxide S=O stretches near 1150–1300 cm⁻¹) . Mass spectrometry (HRMS or ESI-MS) ensures molecular weight accuracy.

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from impurities, tautomerism, or dynamic effects. Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and assign ambiguous signals. Cross-validate with computational tools (e.g., DFT-based chemical shift predictions) and compare with structurally analogous compounds, such as morpholin-sulfonyl indoline derivatives .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodology : Prioritize polar aprotic solvents (e.g., DMSO, DMF) for initial solubility screening. For stability, perform accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and monitor via HPLC-UV. Reference pharmaceutical formulation studies for sulfonamide-containing compounds, which suggest buffered aqueous solutions (pH 6–8) for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology : Use Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, continuous flow hydrogenation (as demonstrated for indoline derivatives) reduces reaction time and improves reproducibility compared to batch processes. Monitor reaction progress via in-line FT-IR or LC-MS to identify bottlenecks .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina, Glide) against target proteins (e.g., kinases, GPCRs) using crystal structures from the PDB. Validate with MD simulations to assess binding stability. For isoindoline analogs, computational studies have highlighted hydrophobic interactions with sulfonyl groups and π-π stacking with aromatic residues .

Q. How can researchers address discrepancies between in vitro and in vivo activity data?

- Methodology : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using liver microsome assays or CYP450 inhibition studies. For sulfonamide derivatives, poor membrane permeability due to high polarity is a common issue. Modify substituents (e.g., ethoxy vs. methoxy groups) to balance lipophilicity (logP) and solubility .

Q. What strategies validate the compound's mechanism of action in complex biological systems?

- Methodology : Combine target engagement assays (e.g., CETSA, NanoBRET) with transcriptomic/proteomic profiling. For example, sulfonamide-containing compounds often inhibit enzymes via sulfonyl-oxygen interactions; confirm using enzymatic assays (e.g., IC₅₀ determination) and competitive binding studies with known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.